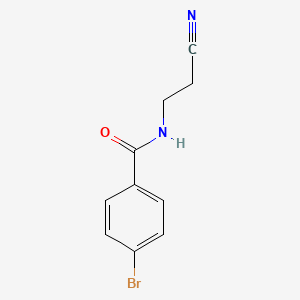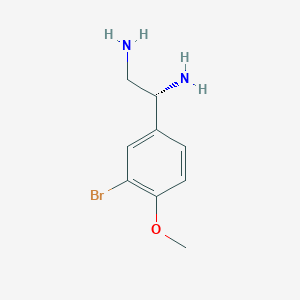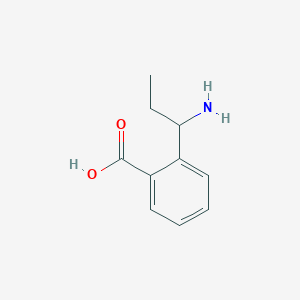![molecular formula C8H2Cl2N2S B15233699 4,7-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15233699.png)
4,7-Dichlorobenzo[d]thiazole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichlorobenzo[d]thiazole-2-carbonitrile is a chemical compound belonging to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of chlorine atoms at the 4 and 7 positions of the benzo[d]thiazole ring and a cyano group at the 2 position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichlorobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of N-arylcyanothioformamides. A catalytic system involving palladium and copper is often used to achieve the cyclization through C-H functionalization and intramolecular C-S bond formation . The reaction is carried out in the presence of air and an inorganic additive such as potassium iodide (KI), leading to the formation of the desired product in good yields.
Industrial Production Methods: the use of scalable catalytic systems and green chemistry approaches, such as microwave-assisted synthesis, could be explored for large-scale production .
化学反応の分析
Types of Reactions: 4,7-Dichlorobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted benzo[d]thiazole derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated its potential use in drug discovery and development, particularly in targeting specific biological pathways.
作用機序
The mechanism of action of 4,7-Dichlorobenzo[d]thiazole-2-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, apoptosis, and metabolic processes.
類似化合物との比較
7-Chlorobenzo[d]thiazole-2-thiol: This compound shares a similar benzo[d]thiazole core structure but differs in the presence of a thiol group instead of a cyano group.
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile: Similar to 4,7-Dichlorobenzo[d]thiazole-2-carbonitrile, but with chlorine atoms at the 4 and 6 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H2Cl2N2S |
|---|---|
分子量 |
229.08 g/mol |
IUPAC名 |
4,7-dichloro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H2Cl2N2S/c9-4-1-2-5(10)8-7(4)12-6(3-11)13-8/h1-2H |
InChIキー |
ZYZYNDWKQQEVER-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1Cl)N=C(S2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2-bromophenyl)methyl]cyclopentanamine](/img/structure/B15233657.png)



![8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B15233674.png)
![(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one](/img/structure/B15233681.png)


![1,6-Dimethyl-3-(4-styrylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15233693.png)
![6-(Propan-2-yloxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B15233701.png)
